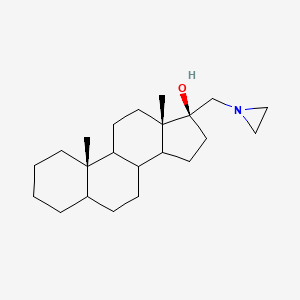
(8xi,9xi,14xi,17beta)-17-(Aziridin-1-ylmethyl)androstan-17-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(AZIRIDIN-1-YL)METHYL]-9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-OL is a complex organic compound that features an aziridine group, a cyclopentaphenanthrene core, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(AZIRIDIN-1-YL)METHYL]-9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-OL typically involves multiple steps, starting from simpler organic molecules. One common approach is the ring-opening polymerization of aziridines, which can be achieved through both anionic and cationic mechanisms . The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the polymerization process .
Industrial Production Methods
Industrial production of aziridine derivatives, including this compound, often involves the dehydration of aminoethanol using oxide catalysts at high temperatures . Another method is the conversion of aminoethanol to its sulfate ester, followed by base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions
1-[(AZIRIDIN-1-YL)METHYL]-9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-OL can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aziridine ring typically yields aziridine N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-[(AZIRIDIN-1-YL)METHYL]-9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(AZIRIDIN-1-YL)METHYL]-9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-OL involves the interaction of its aziridine ring with various molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the disruption of cellular processes . This reactivity is the basis for its cytotoxic effects and potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Aziridine-1-carbaldehyde oximes: These compounds share the aziridine ring and exhibit similar reactivity and cytotoxic properties.
Uniqueness
1-[(AZIRIDIN-1-YL)METHYL]-9A,11A-DIMETHYL-HEXADECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-1-OL is unique due to its complex structure, which combines an aziridine ring with a cyclopentaphenanthrene core. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H37NO |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
(10S,13S,17S)-17-(aziridin-1-ylmethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C22H37NO/c1-20-10-4-3-5-16(20)6-7-17-18(20)8-11-21(2)19(17)9-12-22(21,24)15-23-13-14-23/h16-19,24H,3-15H2,1-2H3/t16?,17?,18?,19?,20-,21-,22+/m0/s1 |
InChI Key |
YAZNTOPQJPATQT-WZIGSZMUSA-N |
Isomeric SMILES |
C[C@]12CCCCC1CCC3C2CC[C@]4(C3CC[C@]4(CN5CC5)O)C |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4(CN5CC5)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(4-iodophenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11515699.png)
![N-(4-Chlorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B11515706.png)
![4-Hydroxy-N'-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]butanehydrazide](/img/structure/B11515713.png)
![(5Z)-3-propyl-5-[(2E)-2-(3-propyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11515723.png)
![N-[2-(2-methylphenoxy)ethyl]-1-(naphthalen-2-ylsulfonyl)prolinamide](/img/structure/B11515727.png)
![3,3'-piperazine-1,4-diylbis[N-(4-ethoxyphenyl)propanamide]](/img/structure/B11515731.png)
![2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide](/img/structure/B11515738.png)
![2-(2-{[(4-fluoronaphthalen-1-yl)methyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11515739.png)
![n-Heptyl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B11515744.png)
![8-[(4-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11515747.png)

![ethyl 2-({(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11515754.png)

![4-[(4-Fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde](/img/structure/B11515765.png)
